- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and FJournal of Natural Products, 2014, 77(2), 327-338,
Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)
![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://es.kuujia.com/scimg/cas/93710-27-1x500.png)
93710-27-1 structure
Nombre del producto:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Propiedades químicas y físicas
Nombre e identificación
-
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
- Leuconolam
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
- [ "" ]
- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
- (-)-Leuconolam
- DTXSID80918194
- AKOS040761980
- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
- B2703-156290
- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
- 93710-27-1
- Leuconolam sesquihydrate
- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
-
- Renchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
- Clave inchi: OXDBJKLQCGAPQX-UHFFFAOYSA-N
- Sonrisas: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O
Atributos calculados
- Calidad precisa: 326.16300
- Masa isotópica única: 326.16304257g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 1
- Complejidad: 601
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 69.6Ų
Propiedades experimentales
- Color / forma: Powder
- PSA: 69.64000
- Logp: 2.59920
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |
Leuconolam |
93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN4430-5 mg |
Leuconolam |
93710-27-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN4430-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AH93572-5mg |
Leuconolam |
93710-27-1 | 97.0% | 5mg |
$719.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |
Leuconolam |
93710-27-1 | 1mg |
¥2435.00 | 2022-02-28 | ||
A2B Chem LLC | AH93572-1mg |
Leuconolam |
93710-27-1 | 97 | 1mg |
$599.00 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |
Leuconolam |
93710-27-1 | 5mg |
¥4800.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4430-1 ml * 10 mm |
Leuconolam |
93710-27-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloidsYouji Huaxue, 2016, 36(7), 1447-1464,
Métodos de producción 3
Condiciones de reacción
Referencia
- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactionsOrganic Chemistry Frontiers, 2015, 2(3), 236-240,
Métodos de producción 4
Condiciones de reacción
Referencia
- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine groupTetrahedron, 2020, 76(51),,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt
Referencia
- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolamTetrahedron, 2021, 79,,
Métodos de producción 6
Condiciones de reacción
Referencia
- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine AlkaloidsChemistry - A European Journal, 2016, 22(11), 3600-3610,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
Referencia
- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and CJournal of the American Chemical Society, 2015, 137(20), 6712-6724,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C
Referencia
- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole AlkaloidsJournal of the American Chemical Society, 2013, 135(51), 19127-19130,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C
Referencia
- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolamARKIVOC (Gainesville, 2006, (3), 163-174,
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products
- 6,7-Dehydroleuconoxine (1207530-25-3)
- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)
- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)
Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Literatura relevante
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Clasificación relacionada
- Productos Naturales y Extractos Extractos de plantas Basado-en-plantas, solo el texto traducido. Leuconotis griffithii
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcaloides y derivados Alcaloides de Rhazinilam Alcaloides de Rhazinilam
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Alcaloides y derivados Alcaloides de Rhazinilam
93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) Productos relacionados
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote
